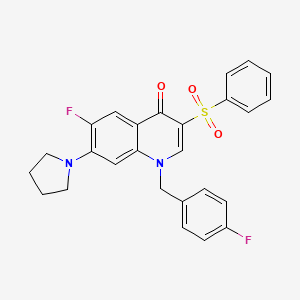

Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antiviral Research

This compound, due to its structural complexity, could be investigated for its potential antiviral properties. Indole derivatives, which share some structural similarities, have been reported to exhibit antiviral activities . By studying the interactions of this compound with viral proteins or enzymes, researchers could potentially develop new antiviral drugs.

Anticancer Activity

Compounds with nitrophenylpiperazine derivatives have been designed as potential tyrosinase inhibitors , which play a role in melanin synthesis. By inhibiting tyrosinase, this compound might be useful in preventing the proliferation of melanoma cells, thus serving as a potential anticancer agent.

Antimicrobial Applications

The structural features of this compound suggest it could be effective against a range of microbial pathogens. Indole derivatives are known to possess antimicrobial properties , and this compound could be part of new antimicrobial drug development.

Antidiabetic Research

Indole derivatives have been associated with antidiabetic activities . This compound could be studied for its potential to interact with biological targets relevant to diabetes management, such as insulin receptors or enzymes involved in glucose metabolism.

Plant Growth Regulation

Indole-3-acetic acid is a plant hormone derived from indole compounds . By studying the effects of this compound on plant hormone receptors, it could be used to regulate plant growth and development.

Mechanism of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 6-bromo-1-hexanone, followed by the reaction of the resulting intermediate with 4-nitrophenylpiperazine and methyl chloroformate. The final product is obtained by the esterification of the carboxylic acid group with methanol." "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "6-bromo-1-hexanone", "4-nitrophenylpiperazine", "methyl chloroformate", "methanol" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 6-bromo-1-hexanone in the presence of a base such as potassium carbonate to form the intermediate 3-(6-bromo-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 2: Reaction of the intermediate with 4-nitrophenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 3: Reaction of the intermediate with methyl chloroformate in the presence of a base such as triethylamine to form the final product, methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 4: Esterification of the carboxylic acid group of the final product with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester of the final product, 'Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |

CAS RN |

896371-69-0 |

Product Name |

Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

Molecular Formula |

C26H29N5O7 |

Molecular Weight |

523.546 |

IUPAC Name |

methyl 3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C26H29N5O7/c1-38-25(34)18-6-11-21-22(17-18)27-26(35)30(24(21)33)12-4-2-3-5-23(32)29-15-13-28(14-16-29)19-7-9-20(10-8-19)31(36)37/h6-11,17H,2-5,12-16H2,1H3,(H,27,35) |

InChI Key |

PALCJRCUBXMTCV-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenoxy)acetyl]-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole](/img/structure/B2886190.png)

![N-[(2-chloro-6-{methyl[(pyridin-3-yl)methyl]amino}phenyl)methyl]prop-2-enamide](/img/structure/B2886192.png)

![4-[(4-fluorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2886202.png)

![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2886207.png)